Lerociclib

Vue d'ensemble

Description

Lérociclib est un inhibiteur de petite molécule des kinases dépendantes des cyclines 4 et 6 (CDK4/6). Il est actuellement à l'étude pour son utilisation potentielle en association avec d'autres thérapies ciblées pour le traitement de divers cancers, notamment le cancer du sein avancé hormono-dépendant, négatif pour HER2 .

Applications De Recherche Scientifique

Lerociclib has shown promise in scientific research applications, particularly in the field of oncology. It is being studied for its potential to inhibit CDK4/6, which are key regulators of the cell cycle. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells. Research has demonstrated that this compound, in combination with other therapies such as fulvestrant, can significantly improve progression-free survival in patients with advanced breast cancer .

Mécanisme D'action

Target of Action

Lerociclib, also known as EQ132, G1T38, and GB491, is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, and their overexpression or deregulation can lead to abnormal cell proliferation and cancer development .

Mode of Action

This compound binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma (Rb) protein . This inhibition effectively halts the progression of the cell cycle, causing cell cycle arrest in the G1 phase .

Biochemical Pathways

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . By inhibiting CDK4/6, this compound disrupts this checkpoint, leading to cell cycle arrest and potentially triggering apoptosis . This can prevent the uncontrolled proliferation of cancer cells, a key characteristic of many types of cancer .

Pharmacokinetics

It is known that this compound is an orally bioavailable inhibitor , which suggests that it can be easily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of CDK4/6 by this compound leads to cell cycle arrest, decreased proliferation, and potentially apoptosis in cancer cells . This can result in a reduction in tumor size and slow the progression of the disease . This compound has shown promise in preclinical models of non-small cell lung cancer (NSCLC) and is currently under clinical development for multiple cancer indications including metastatic breast and endometrial cancers .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, this compound has been shown to synergize with tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and RET in lung cancer cell lines . This suggests that the presence of these targets in the tumor environment can enhance the effectiveness of this compound. Additionally, the development of resistance to this compound can be influenced by the genetic makeup of the tumor cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lerociclib interacts with CDK4/6, inhibiting their activity and thus disrupting the cell cycle . This interaction involves the formation of a complex between this compound and CDK4/6, which prevents these kinases from driving cell cycle progression from the G1 to S phase .

Cellular Effects

This compound has been shown to induce cell cycle arrest, decrease proliferation, and reduce the motility and stemness of cancer cells . It influences cell function by disrupting cell signaling pathways related to cell cycle progression . This can lead to changes in gene expression and cellular metabolism, ultimately inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CDK4/6, inhibiting their activity and preventing the phosphorylation of the retinoblastoma (Rb) protein . This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication and cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated a dose-proportional increase in drug exposure over time . It has been observed to have long-term effects on cellular function, including sustained cell cycle arrest and decreased cell proliferation .

Dosage Effects in Animal Models

In animal models, this compound has shown robust antitumor activity, with increased efficacy observed at higher dosages .

Metabolic Pathways

This suggests that this compound may influence metabolic pathways related to cell cycle progression .

Transport and Distribution

Given its mechanism of action, it is likely that this compound needs to enter cells and reach the nucleus to exert its effects .

Subcellular Localization

As a CDK4/6 inhibitor, this compound is expected to localize to the nucleus where CDK4/6 and their target proteins reside .

Méthodes De Préparation

Lérociclib est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes méthodes de production industrielle du Lérociclib sont conçues pour garantir un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification et de contrôle qualité .

Analyse Des Réactions Chimiques

Lérociclib subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Lérociclib s'est montré prometteur dans les applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Il est étudié pour son potentiel à inhiber CDK4/6, qui sont des régulateurs clés du cycle cellulaire. En inhibant ces kinases, le Lérociclib peut potentiellement arrêter la prolifération des cellules cancéreuses. La recherche a démontré que le Lérociclib, associé à d'autres thérapies telles que le fulvestrant, peut améliorer significativement la survie sans progression chez les patients atteints d'un cancer du sein avancé .

Mécanisme d'action

Lérociclib exerce ses effets en inhibant sélectivement CDK4 et CDK6. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, en particulier la transition de la phase G1 à la phase S. En inhibant CDK4/6, Lérociclib empêche la phosphorylation de la protéine du rétinoblastome, bloquant ainsi la progression du cycle cellulaire et induisant l'arrêt du cycle cellulaire. Ce mécanisme d'action fait du Lérociclib un candidat prometteur pour le traitement des cancers caractérisés par un contrôle dysrégulé du cycle cellulaire .

Comparaison Avec Des Composés Similaires

Lérociclib fait partie d'une classe de médicaments appelés inhibiteurs de CDK4/6, qui comprend également des composés tels que le palbociclib, le ribociclib et l'abémaciclib. Comparé à ces composés similaires, Lérociclib présente un profil pharmacocinétique et pharmacodynamique différencié, ce qui peut offrir des avantages en termes de sécurité et d'efficacité. Par exemple, il a été démontré que Lérociclib présente un profil de sécurité favorable avec des taux plus faibles d'événements indésirables gastro-intestinaux et de neutropénie .

Conclusion

Lérociclib est un inhibiteur de CDK4/6 prometteur avec des applications potentielles dans le traitement de divers cancers. Son mécanisme d'action unique, son profil de sécurité favorable et son potentiel pour une thérapie combinée en font un candidat précieux pour des recherches et un développement supplémentaires.

Propriétés

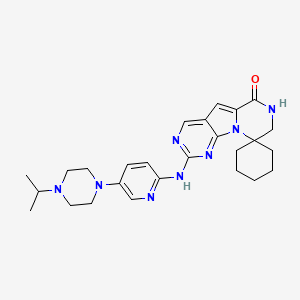

IUPAC Name |

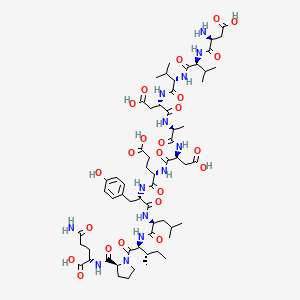

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJRHEKCFKOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628256-23-4 | |

| Record name | Lerociclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lerociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEROCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)